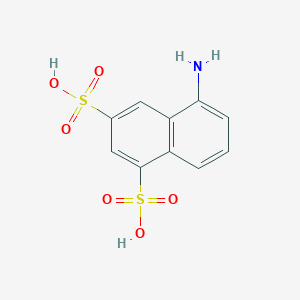
5-Aminonaphthalene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminonaphthalene-1,3-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and two sulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration and subsequent reduction. The process begins with the sulfonation of naphthalene using oleum, followed by nitration to introduce the nitro group. The nitro compound is then reduced to the amino derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of manganese dioxide and sodium pyrosulfite as sulfonating agents. The reaction is carried out at a temperature range of 40-55°C and a pH of 6.5-8 .
Chemical Reactions Analysis
Types of Reactions
5-Aminonaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction of the nitro group to an amino group.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as iron powder in acidic medium.
Sulfonating agents: Such as oleum and sulfur trioxide.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives and amino-substituted naphthalene compounds .
Scientific Research Applications
5-Aminonaphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Utilized in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Employed in the production of fluorescent dyes and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 5-Aminonaphthalene-1,3-disulfonic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and enzymes, thereby affecting their activity. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
Uniqueness
5-Aminonaphthalene-1,3-disulfonic acid is unique due to its dual sulfonic acid groups, which provide enhanced solubility and reactivity compared to its mono-sulfonic acid counterparts. This makes it particularly valuable in applications requiring high solubility and reactivity .
Properties
Molecular Formula |
C10H9NO6S2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
5-aminonaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-9-3-1-2-7-8(9)4-6(18(12,13)14)5-10(7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
InChI Key |
GHCFYCCXEKHAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















